

Discovery and synthesis of 8-Bromoquinoline-4-carboxylic acid derivatives

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Compound of Interest

Compound Name: 8-Bromoquinoline-4-carboxylic acid

Cat. No.: B170260

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Core Synthetic Methodologies

The synthesis of the quinoline-4-carboxylic acid core is primarily achieved through well-established named reactions, most notably the Doebner and Pfitzinger reactions. These methods allow for the construction of the bicyclic quinoline system from acyclic or simpler cyclic precursors.

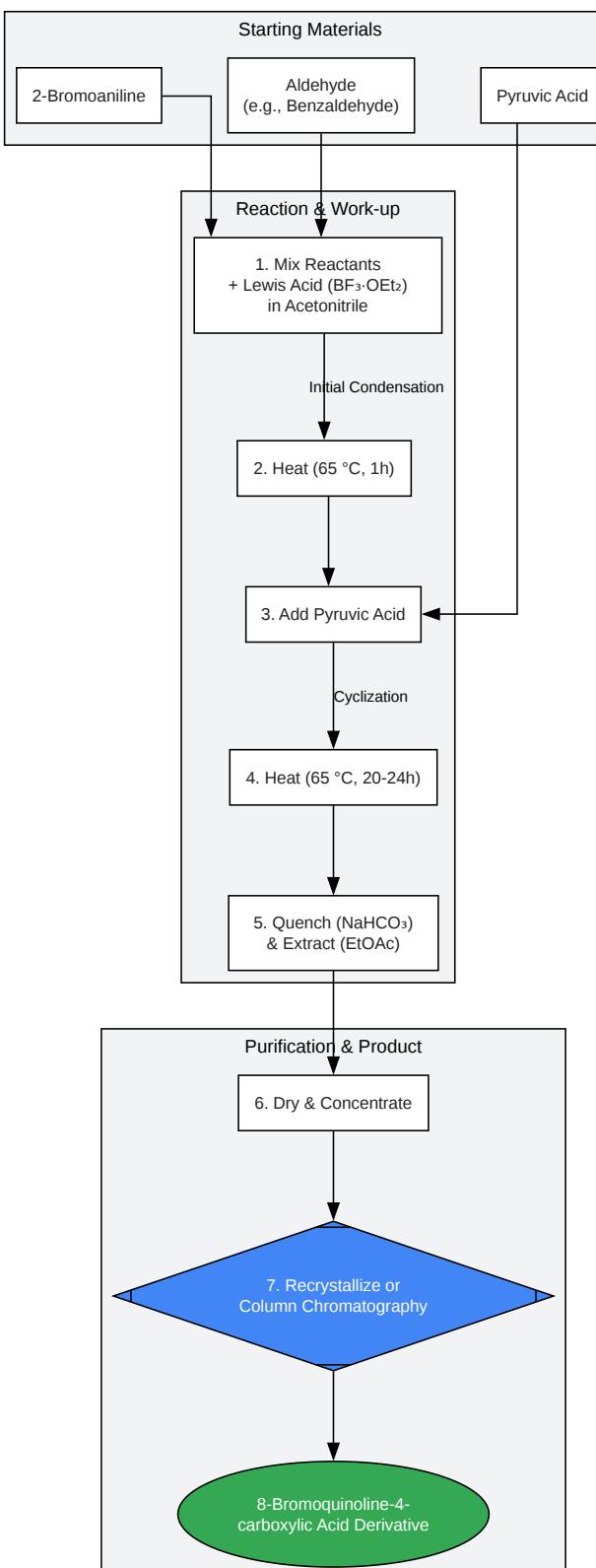
The Doebner Reaction

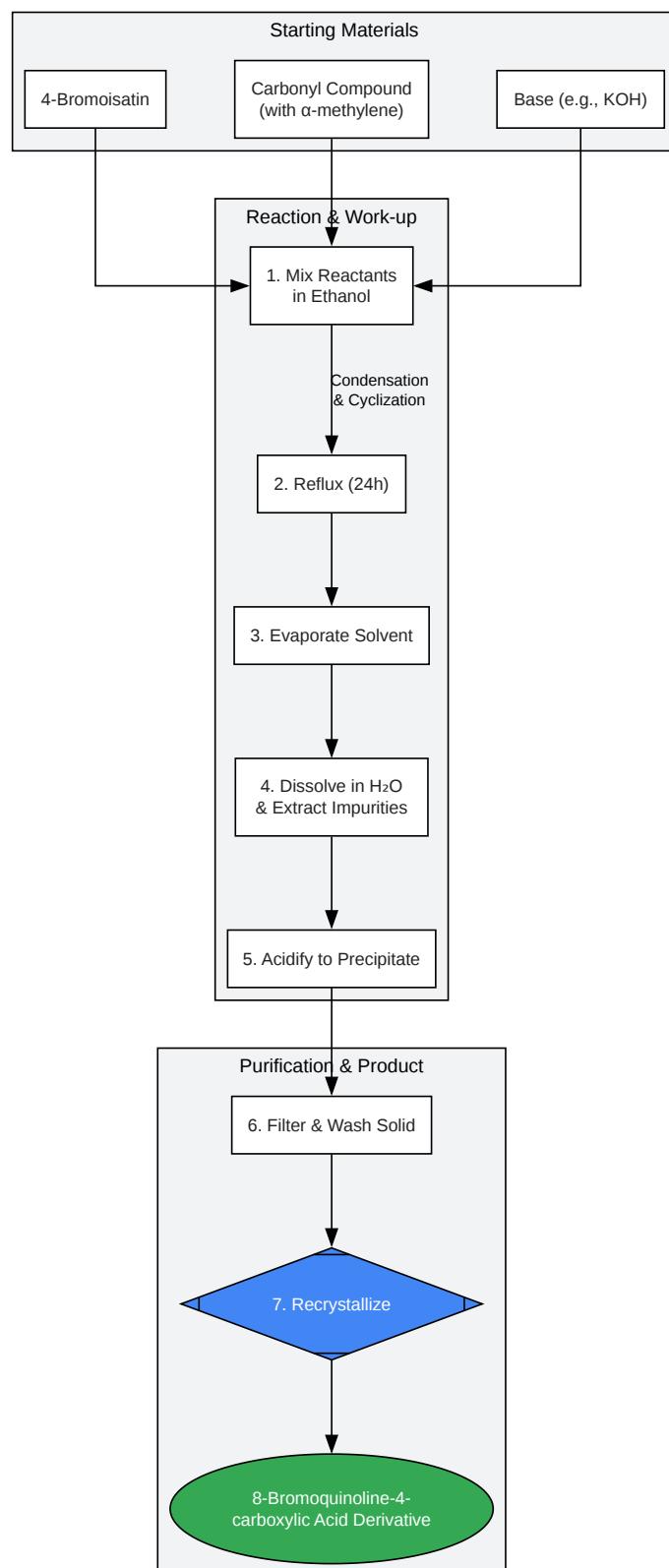
The Doebner reaction is a three-component condensation reaction that forms quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.^[1] For the synthesis of the target 8-bromo derivative, 2-bromoaniline is the required starting material. A modified version of this reaction, utilizing a Lewis acid catalyst, has been shown to be effective for anilines bearing electron-withdrawing groups.^[2]

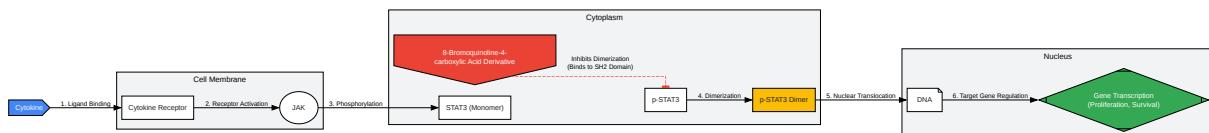
This protocol is adapted from a modified Doebner reaction for anilines with electron-withdrawing substituents.^[2]

- Reaction Setup: In a round-bottom flask, dissolve 2-bromoaniline (1.8 mmol) and benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL).
- Catalyst Addition: Add boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$) (0.9 mmol, 0.5 equiv) to the solution at room temperature.

- Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.
- Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the heated reaction mixture.
- Reaction: Continue to stir the mixture at 65 °C for an additional 20-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: After cooling to room temperature, add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Separate the aqueous layer and extract it two more times with EtOAc.
- Purification: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.







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References

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- 2. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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